
3,5,7,9,11,13-Hexaoxotetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7,9,11,13-Hexaoxotetradecanoic acid is an organic compound with the molecular formula C14H16O8 This compound is known for its unique structure, which includes multiple oxo groups along a tetradecanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7,9,11,13-hexaoxotetradecanoic acid can be achieved through a biomimetic total synthesis approach. This involves the cyclization of a precursor compound to form the desired product. The reaction conditions typically require specific catalysts and controlled environments to ensure the correct formation of the oxo groups .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The process would likely involve optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5,7,9,11,13-Hexaoxotetradecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple oxo groups, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the oxo groups.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
3,5,7,9,11,13-Hexaoxotetradecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: Its chemical properties make it valuable in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,5,7,9,11,13-hexaoxotetradecanoic acid exerts its effects involves interactions with molecular targets and pathways. The oxo groups play a crucial role in these interactions, facilitating binding to specific enzymes or receptors. This can lead to various biochemical effects, depending on the context of its use .
Comparaison Avec Des Composés Similaires
13-Methyltetradecanoic acid: Known for its role in inducing apoptosis in cancer cells.
1,3,5,7-Adamantanetetracarboxylic acid: Used as a monomer in hydrogen-bonded organic frameworks.
9(Z),11(E),13(E)-Octadecatrienoic Acid methyl ester: Involved in apoptosis and inhibition of DNA polymerases.
Uniqueness: 3,5,7,9,11,13-Hexaoxotetradecanoic acid stands out due to its multiple oxo groups, which provide unique reactivity and potential for diverse applications. Its structure allows for specific interactions that are not possible with other similar compounds, making it a valuable molecule in various fields of research.
Propriétés
Numéro CAS |
5745-89-1 |
|---|---|
Formule moléculaire |
C14H16O8 |
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
3,5,7,9,11,13-hexaoxotetradecanoic acid |
InChI |
InChI=1S/C14H16O8/c1-8(15)2-9(16)3-10(17)4-11(18)5-12(19)6-13(20)7-14(21)22/h2-7H2,1H3,(H,21,22) |
Clé InChI |
MBHNDSBFNUBLMX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)CC(=O)CC(=O)CC(=O)CC(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


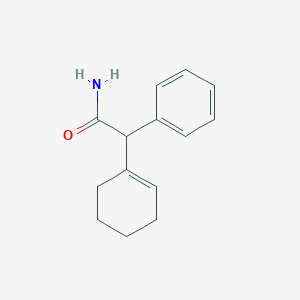
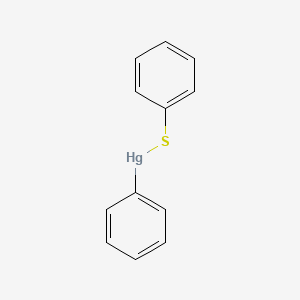
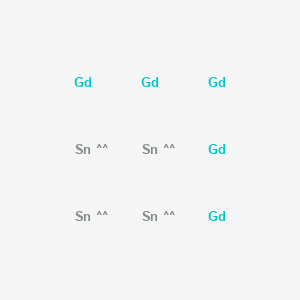
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
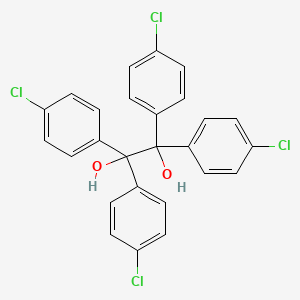
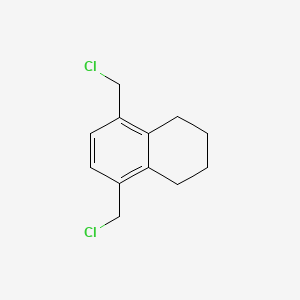

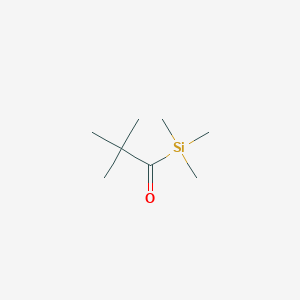
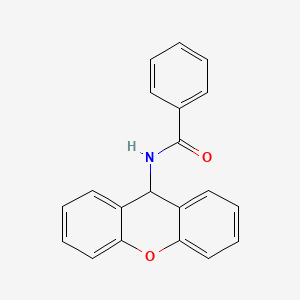


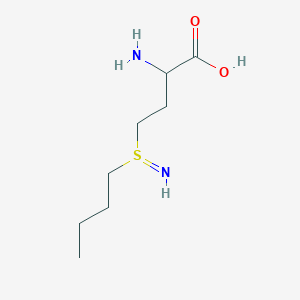
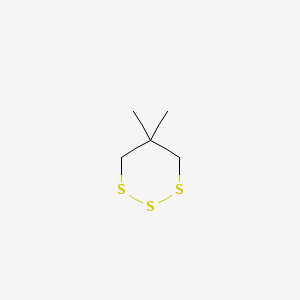
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
